5-amino-1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the amino, carbamoyl, and other functional groups under controlled conditions. Common reagents used in these reactions include hydrazines, isocyanates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole core structure and may have similar chemical and biological properties.
Amino-substituted triazoles: Compounds with amino groups attached to the triazole ring, which can exhibit similar reactivity and applications.
Carbamoyl-substituted triazoles: These compounds have carbamoyl groups attached to the triazole ring, contributing to their unique properties.
Uniqueness
5-AMINO-1-{[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL}-N-(2,4-DIMETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21ClN6O3 |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-amino-1-[2-(3-chloro-4-methoxyanilino)-2-oxoethyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN6O3/c1-11-4-6-15(12(2)8-11)24-20(29)18-19(22)27(26-25-18)10-17(28)23-13-5-7-16(30-3)14(21)9-13/h4-9H,10,22H2,1-3H3,(H,23,28)(H,24,29) |
InChI Key |
DNKUVSAVGCWQKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)Cl)N)C |
Origin of Product |
United States |
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